ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines a pyrimidothiazine core with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidothiazine core, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.
Scientific Research Applications
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound’s properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the pyrimidothiazine core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Methyl 6-(4-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the position of the bromophenyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers.
Biological Activity
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
This compound belongs to a class of heterocyclic compounds known for their pharmacological significance. Its synthesis involves multi-step reactions that typically yield derivatives with enhanced biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial properties. Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo has shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity against Xanthomonas oryzae pv. oryzae, it was found that certain thiazine derivatives outperformed traditional treatments like thiodiazole copper (TC) and bismerthiazol (BT) .
Anticancer Properties
Thiazine derivatives have been explored for their anticancer potential. Compounds similar to ethyl 6-(3-bromophenyl)-8-methyl-4-oxo have demonstrated activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for anti-inflammatory and analgesic activities. Studies suggest that it may inhibit key enzymes involved in inflammatory processes, thereby reducing pain and inflammation in experimental models .
Case Study 1: Antibacterial Efficacy
In a comparative study, ethyl 6-(3-bromophenyl)-8-methyl-4-oxo was tested alongside established antibiotics. The results indicated a significant reduction in bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel antibacterial agent .
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
Ethyl 6-(3-bromophenyl)-8-methyl-4-oxo | 5 µg/mL |
Thiodiazole Copper | 15 µg/mL |
Bismerthiazol | 20 µg/mL |
Case Study 2: Anticancer Activity
A study focusing on the anticancer properties of thiazine derivatives highlighted the effectiveness of ethyl 6-(3-bromophenyl)-8-methyl-4-oxo in inhibiting the proliferation of human breast cancer cells. The compound induced apoptosis through the activation of caspase pathways .
Properties
Molecular Formula |
C17H17BrN2O3S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
ethyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)7-8-24-17)15(14)11-5-4-6-12(18)9-11/h4-6,9,15H,3,7-8H2,1-2H3 |
InChI Key |
ZXJCNRDWEBKCRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Br)C(=O)CCS2)C |
Origin of Product |
United States |
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